Cas no 69746-86-7 (2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one)

2-Chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one is a halogenated thiophene derivative with significant utility in synthetic organic chemistry. Its structure, featuring both chloro and bromo substituents, makes it a versatile intermediate for constructing complex heterocyclic systems, particularly in pharmaceutical and agrochemical applications. The presence of multiple halogen atoms enhances its reactivity in cross-coupling and nucleophilic substitution reactions, facilitating the synthesis of functionalized thiophene scaffolds. This compound is particularly valued for its stability under standard conditions and its compatibility with a range of reaction conditions, offering synthetic flexibility. Its high purity and well-defined reactivity profile make it a reliable choice for research and industrial-scale applications.
2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one structure
69746-86-7 structure
Product Name:2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one
CAS No:69746-86-7
MF:C6H3Br2ClOS
MW:318.413418054581
CID:523018
PubChem ID:4961869
Update Time:2025-11-02

2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-chloro-1-(2,5-dibromo-3-thienyl)-
    • 2-chloro-1-(2,5-dibromothien-3-yl)ethanone
    • 2-chloro-1-(2,5-dibromothiophen-3-yl)ethanone
    • 2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one
    • DTXSID50406957
    • AKOS000123017
    • C6H3Br2ClOS
    • Z119989792
    • 69746-86-7
    • EN300-12393
    • Inchi: 1S/C6H3Br2ClOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1H,2H2
    • InChI Key: ICLXHVWADVHPDY-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(CCl)=O)C=C(S1)Br

Computed Properties

  • Exact Mass: 315.79599
  • Monoisotopic Mass: 315.79599g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 45.3Ų

Experimental Properties

  • PSA: 17.07

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Additional information on 2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one

Comprehensive Overview of 2-Chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one (CAS No. 69746-86-7)

2-Chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one, with the CAS number 69746-86-7, is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates and material science. This compound, characterized by its unique thiophene backbone and halogenated functional groups, serves as a critical building block in synthetic chemistry. Researchers and industry professionals often search for terms like "thiophene derivatives applications", "halogenated ketone synthesis", and "CAS 69746-86-7 uses" to explore its potential.

The molecular structure of 2-chloro-1-(2,5-dibromothiophen-3-yl)ethanone features a thiophene ring substituted with bromine atoms at the 2 and 5 positions, along with a chloroacetyl group at the 3-position. This arrangement makes it a versatile precursor for further functionalization, particularly in the development of heterocyclic compounds. Recent trends in green chemistry and sustainable synthesis have driven interest in optimizing its production methods, as evidenced by searches for "eco-friendly thiophene synthesis" and "halogenated compound alternatives".

In pharmaceutical research, 69746-86-7 is frequently investigated for its role in creating bioactive molecules. Its thiophene core is a common motif in drugs targeting inflammation and metabolic disorders, aligning with popular queries such as "thiophene-based drug discovery" and "brominated compounds in medicine". Additionally, its applications extend to organic electronics, where its electron-withdrawing properties are leveraged in designing conductive polymers and OLED materials—topics frequently searched alongside "thiophene derivatives in optoelectronics".

The compound’s stability under various conditions makes it suitable for high-throughput screening and combinatorial chemistry. Laboratories often seek "CAS 69746-86-7 safety data" or "handling protocols for halogenated ketones", reflecting the demand for practical guidance. Furthermore, its relevance in catalysis and cross-coupling reactions ties into broader discussions on "C-C bond formation strategies", a trending topic in synthetic organic chemistry.

From an industrial perspective, 2-chloro-1-(2,5-dibromothiophen-3-yl)ethanone is valued for its scalability. Manufacturers and suppliers often highlight "bulk availability of CAS 69746-86-7" and "custom synthesis services" to meet diverse research needs. The compound’s role in agrochemicals and specialty chemicals also aligns with searches for "thiophene derivatives in crop protection", underscoring its multidisciplinary utility.

In summary, 69746-86-7 represents a pivotal compound bridging academic research and industrial applications. Its structural features and reactivity profile continue to inspire innovations, particularly in response to emerging trends like "biodegradable materials" and "precision synthesis". As interest grows in tailored molecular architectures, this compound remains a focal point for advancements in organic synthesis and functional materials.

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